Diethyl dibromomalonate

Description

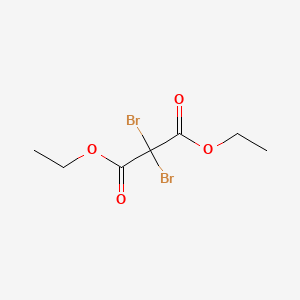

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2,2-dibromopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Br2O4/c1-3-12-5(10)7(8,9)6(11)13-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZYFZRUPFUEOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060890 | |

| Record name | Propanedioic acid, dibromo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-22-1 | |

| Record name | 1,3-Diethyl 2,2-dibromopropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl dibromomalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl dibromomalonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2,2-dibromo-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, dibromo-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl dibromomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Diethyl dibromomalonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32T45AS5LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Dibromomalonate from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethyl dibromomalonate from diethyl malonate. Diethyl dibromomalonate is a valuable reagent in organic synthesis, utilized in the formation of cyclopropanes, heterocycles, and other complex molecular architectures relevant to drug discovery and development. This document details the underlying chemical principles, optimized experimental protocols, and critical safety considerations for this transformation. Quantitative data is presented in a clear, tabular format, and the reaction workflow is visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

Diethyl malonate is a versatile C-H acidic compound frequently employed as a nucleophilic building block in organic synthesis. Its methylene protons are readily abstracted, allowing for subsequent functionalization. The bromination of diethyl malonate can proceed in a stepwise manner to yield diethyl bromomalonate and subsequently diethyl dibromomalonate. While the mono-brominated product has its own synthetic utility, the di-brominated analog serves as a key precursor for various transformations where a geminal di-electrophilic center is required.

The synthesis of diethyl dibromomalonate is achieved through the electrophilic substitution of the acidic methylene protons of diethyl malonate with bromine. The reaction is typically conducted in the presence of an acid catalyst or under conditions that promote enol or enolate formation. The second bromination proceeds in a similar fashion to the first, although the electron-withdrawing effect of the first bromine atom can influence the reactivity of the remaining alpha-hydrogen.

Reaction Mechanism and Workflow

The bromination of diethyl malonate to diethyl dibromomalonate proceeds through a two-step electrophilic substitution. Under acidic conditions, the reaction is initiated by the tautomerization of the keto form of the ester to its enol form. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition, followed by the loss of a proton to regenerate the carbonyl group and form diethyl bromomalonate. This process is then repeated to introduce the second bromine atom.

The overall workflow for the synthesis of diethyl dibromomalonate from diethyl malonate can be visualized as follows:

Caption: Reaction workflow for the synthesis of diethyl dibromomalonate.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of diethyl malonate, with modifications to favor the formation of the dibrominated product.[1]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Diethyl Malonate | 160.17 | 160.2 g (1 mol) | 1.0 | --- |

| Bromine | 159.81 | 351.6 g (2.2 mol) | 2.2 | Use in a well-ventilated fume hood. |

| Carbon Tetrachloride | 153.82 | 300 mL | - | Anhydrous. |

| 5% Sodium Carbonate Solution | - | 5 x 100 mL | - | For washing. |

| Anhydrous Magnesium Sulfate | - | q.s. | - | For drying. |

Equipment

-

2 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser with a gas outlet tube

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

Procedure

-

Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and dropping funnel. The outlet of the condenser should be connected to a gas trap to absorb the hydrogen bromide gas evolved during the reaction.

-

Charging the Flask: In the flask, place diethyl malonate (160.2 g, 1.0 mol) and carbon tetrachloride (300 mL).

-

Addition of Bromine: In the dropping funnel, place bromine (351.6 g, 2.2 mol).

-

Initiation and Reaction: Begin stirring the diethyl malonate solution and add a small portion of the bromine from the dropping funnel. The reaction may require gentle warming with the heating mantle to initiate. Once the reaction starts (indicated by the evolution of HBr gas and a rise in temperature), add the remaining bromine dropwise at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition of bromine is complete, continue to reflux the mixture for an additional 2-3 hours, or until the evolution of hydrogen bromide ceases.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash it sequentially with five 100 mL portions of 5% sodium carbonate solution to remove any unreacted bromine and hydrogen bromide.

-

Wash the organic layer with water (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

-

Purification:

-

The crude diethyl dibromomalonate is purified by vacuum distillation.

-

Collect the fraction boiling at approximately 140-143 °C at 18 mmHg. Diethyl bromomalonate, if present, will distill at a lower temperature.

-

Quantitative Data

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl Malonate | 1.0 mol | [1] |

| Bromine | 2.2 mol | - |

| Product | ||

| Diethyl Dibromomalonate Yield | Expected to be the major product | - |

| Diethyl Dibromomalonate Boiling Point | 140-143 °C / 18 mmHg | |

| Diethyl Dibromomalonate Density | 1.68 g/mL at 25 °C | |

| Diethyl Dibromomalonate Refractive Index | n20/D 1.484 |

Characterization

The structure and purity of the synthesized diethyl dibromomalonate can be confirmed by various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | A quartet at ~4.4 ppm (4H, -OCH₂CH₃) and a triplet at ~1.4 ppm (6H, -OCH₂CH₃). The absence of a singlet around 3.5 ppm indicates the complete bromination of the alpha-carbon. |

| ¹³C NMR | A peak for the quaternary carbon C(Br)₂ at a characteristic downfield shift, along with signals for the carbonyl carbon, the methylene and methyl carbons of the ethyl groups. |

| IR Spectroscopy | A strong absorption band around 1750 cm⁻¹ corresponding to the C=O stretching of the ester groups. |

| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. |

Safety and Handling

-

Bromine: is a highly corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Carbon Tetrachloride: is a toxic and environmentally hazardous solvent. It should be handled in a fume hood.

-

Hydrogen Bromide: is a corrosive gas that is evolved during the reaction. Ensure that the reaction is equipped with a proper gas trap.

-

The reaction is exothermic and should be monitored carefully, especially during the addition of bromine.

Conclusion

The synthesis of diethyl dibromomalonate from diethyl malonate is a straightforward yet powerful transformation that provides a valuable building block for organic synthesis. By carefully controlling the stoichiometry of the reagents and the reaction conditions, a high yield of the desired dibrominated product can be achieved. The detailed protocol and safety information provided in this guide are intended to enable researchers to safely and efficiently perform this synthesis in a laboratory setting. Further optimization of reaction conditions may be possible to improve yields and minimize byproducts.

References

Diethyl Dibromomalonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of Diethyl dibromomalonate (CAS No: 631-22-1), a valuable reagent in organic synthesis. This document consolidates key data, outlines experimental protocols for its synthesis and characterization, and presents logical workflows for its application.

Core Physicochemical Properties

Diethyl dibromomalonate is a dense, high-boiling liquid with applications as a brominating agent and a precursor in the synthesis of various organic compounds. Its core properties are summarized below.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀Br₂O₄ | [1][2] |

| Molecular Weight | 317.96 g/mol | [1][2] |

| Appearance | Clear, light yellow liquid | |

| Density | 1.68 g/mL at 25 °C | [1] |

| Boiling Point | 140-143 °C at 18 mmHg | [1] |

| Refractive Index (n20/D) | 1.484 | [1] |

| Flash Point | >230 °F (>110 °C) |

Solubility and Stability

| Property | Description | Reference(s) |

| Solubility | Soluble in benzene, carbon tetrachloride, DMSO, and THF. | |

| Water Solubility | Does not mix well with water. | |

| Stability & Storage | Store under inert gas (nitrogen or argon) at 2-8°C. |

Spectroscopic Data

Infrared (IR) Spectrum: The IR spectrum of Diethyl dibromomalonate exhibits characteristic absorption bands for its functional groups. The strong carbonyl (C=O) stretching frequency is a key feature.

Experimental Protocols

The following sections detail the methodologies for the synthesis of Diethyl dibromomalonate and the determination of its key physicochemical properties.

Synthesis of Diethyl Dibromomalonate

The synthesis of Diethyl dibromomalonate is typically achieved through the bromination of Diethyl malonate. The following protocol is adapted from the synthesis of Diethyl bromomalonate, where the dibromo- compound is a known byproduct. To favor the formation of the dibrominated product, a higher molar ratio of bromine to diethyl malonate would be employed.

Materials:

-

Diethyl malonate

-

Bromine

-

Carbon tetrachloride (or another suitable inert solvent)

-

5% Sodium carbonate solution

Procedure:

-

In a three-necked flask equipped with a stirrer, a reflux condenser with a hydrogen bromide trap, and a dropping funnel, a solution of Diethyl malonate in carbon tetrachloride is prepared.

-

Dry bromine is added dropwise to the stirred solution. The reaction can be initiated by gentle warming with a large electric bulb.

-

The addition of bromine is continued at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is refluxed until the evolution of hydrogen bromide ceases (approximately one hour).

-

The reaction mixture is then cooled and washed multiple times with a 5% sodium carbonate solution to neutralize any remaining acid.

-

The organic layer is separated, and the solvent is removed.

-

The crude product is then purified by vacuum distillation. The fraction corresponding to Diethyl dibromomalonate is collected.

Determination of Physicochemical Properties

Standard laboratory procedures are employed to determine the physicochemical properties of Diethyl dibromomalonate.

-

Density: The density is determined using a pycnometer or a digital density meter at a constant temperature (e.g., 25 °C). The mass of a known volume of the liquid is measured, and the density is calculated.

-

Boiling Point: The boiling point at reduced pressure is determined by vacuum distillation. The temperature at which the liquid boils and condenses at a specific pressure is recorded.

-

Refractive Index: A refractometer is used to measure the refractive index of the liquid at a specified temperature (typically 20 °C) using the sodium D-line.

-

Solubility: The miscibility of Diethyl dibromomalonate with various solvents is observed by mixing a small amount of the compound with the solvent in a test tube and visually inspecting for the formation of a single phase or separate layers.

Logical and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key processes involving Diethyl dibromomalonate.

Caption: Synthesis workflow for Diethyl dibromomalonate.

References

Diethyl Dibromomalonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of diethyl dibromomalonate, a key reagent in organic synthesis. It covers fundamental physicochemical properties, including its CAS number and molecular weight, and delves into its synthetic applications. This document offers structured data on its properties, detailed experimental protocols for its use in chemical reactions, and visual representations of these processes to support research and development in chemistry and drug discovery.

Core Properties of Diethyl Dibromomalonate

Diethyl dibromomalonate is a halogenated organic compound widely utilized as an intermediate in various chemical syntheses. Its high reactivity makes it a valuable building block for creating complex molecular architectures.

| Property | Value | Source |

| CAS Number | 631-22-1 | [1] |

| Molecular Weight | 317.96 g/mol | [1] |

| Molecular Formula | C₇H₁₀Br₂O₄ | [1] |

| Boiling Point | 140-143 °C at 18 mmHg | [2] |

| Density | 1.68 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.484 | [2] |

Synthesis and Reactions of Diethyl Dibromomalonate

While primarily a reagent, understanding the synthesis of diethyl dibromomalonate provides context for its reactivity. It is typically synthesized from diethyl malonate.

Synthesis of Diethyl Dibromomalonate

The synthesis of diethyl dibromomalonate is a multi-step process that starts with the bromination of diethyl malonate. The procedure for the synthesis of the precursor, diethyl bromomalonate, suggests that diethyl dibromomalonate is present in the higher-boiling point fractions of the reaction mixture[3].

Experimental Protocol: Synthesis of Diethyl Bromomalonate (with Diethyl Dibromomalonate as a byproduct)

-

Materials: Diethyl malonate, dry bromine, carbon tetrachloride, 5% sodium carbonate solution[3].

-

Apparatus: A 1-liter three-necked flask equipped with a stirrer, a reflux condenser with a hydrogen bromide absorption trap, and a separatory funnel[3].

-

Procedure:

-

Place 160 g (1 mole) of diethyl malonate and 150 cc of carbon tetrachloride in the flask[3].

-

Place 165 g (1.03 moles) of dry bromine in the separatory funnel[3].

-

Initiate the reaction by adding a small amount of bromine and gently warming the flask[3].

-

Gradually add the remaining bromine to maintain a gentle boil[3].

-

Reflux the mixture for approximately one hour until the evolution of hydrogen bromide ceases[3].

-

Cool the mixture and wash it five times with 50-cc portions of 5% sodium carbonate solution[3].

-

Distill the product under reduced pressure. Diethyl dibromomalonate is expected to be in the higher-boiling fractions[3].

-

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diethyl Dibromomalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl dibromomalonate. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted dataset based on established spectroscopic principles and data from analogous structures. This information is intended to serve as a reference for the identification and characterization of diethyl dibromomalonate in a laboratory setting.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of diethyl dibromomalonate is anticipated to be simple and highly symmetric. The molecule possesses a plane of symmetry through the central carbon, rendering the two ethyl groups chemically equivalent.

Table 1: Predicted ¹H NMR Data for Diethyl Dibromomalonate

| Signal | Chemical Shift (δ) / ppm | Multiplicity | Integration | Coupling Constant (J) / Hz | Assignment |

| a | ~1.40 | Triplet (t) | 6H | ~7.1 | -CH₃ |

| b | ~4.45 | Quartet (q) | 4H | ~7.1 | -OCH₂- |

Note: Predicted chemical shifts are for a solution in deuterated chloroform (CDCl₃) referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is also expected to be straightforward, reflecting the molecule's symmetry.

Table 2: Predicted ¹³C NMR Data for Diethyl Dibromomalonate

| Signal | Chemical Shift (δ) / ppm | Assignment |

| 1 | ~13.5 | -CH₃ |

| 2 | ~65.0 | -OCH₂- |

| 3 | ~35.0 | >C(Br)₂ |

| 4 | ~162.0 | C=O |

Note: Predicted chemical shifts are for a solution in deuterated chloroform (CDCl₃) referenced to TMS at 0.00 ppm.

Structural Assignment and NMR Correlation

The following diagram illustrates the structure of diethyl dibromomalonate and the correlation of each nucleus to its predicted NMR signal.

Caption: Molecular structure of diethyl dibromomalonate with correlations to predicted ¹H and ¹³C NMR signals.

Experimental Protocols

The following is a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like diethyl dibromomalonate.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of diethyl dibromomalonate for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent to serve as an internal chemical shift reference (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | Standard 90° pulse |

| Spectral Width | -2 to 12 ppm |

| Acquisition Time | 3-4 seconds |

| Relaxation Delay | 1-2 seconds |

| Number of Scans | 8-16 |

| Temperature | 298 K |

¹³C NMR Acquisition Parameters:

| Parameter | Value |

| Spectrometer Frequency | 100 MHz |

| Pulse Program | Proton-decoupled 90° pulse |

| Spectral Width | 0 to 200 ppm |

| Acquisition Time | 1-2 seconds |

| Relaxation Delay | 2-5 seconds |

| Number of Scans | 1024 or more (as needed for S/N) |

| Temperature | 298 K |

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each resonance.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

Caption: A workflow diagram illustrating the key stages of NMR analysis from sample preparation to structural elucidation.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Diethyl Dibromomalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of diethyl dibromomalonate. It details the characteristic vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical workflow for the analysis of this compound, which is a valuable reagent in organic synthesis, including the preparation of pharmaceutical intermediates.

Molecular Structure and Vibrational Modes

Diethyl dibromomalonate (C₇H₁₀Br₂O₄) is a diester characterized by the presence of two ester functional groups and two bromine atoms attached to the central carbon of the malonate backbone. Its molecular structure gives rise to a series of characteristic vibrational modes in the infrared spectrum. The key functional groups that produce distinct absorption bands are the carbonyl groups (C=O) of the esters, the carbon-oxygen single bonds (C-O), the carbon-hydrogen bonds (C-H) of the ethyl groups, and the carbon-bromine bonds (C-Br).

Quantitative Infrared Spectral Data

The infrared spectrum of diethyl dibromomalonate is dominated by a strong absorption band in the carbonyl stretching region. The electron-withdrawing effect of the two bromine atoms on the α-carbon leads to a shift in the carbonyl stretching frequency to a higher wavenumber compared to unsubstituted malonic esters.

A detailed analysis of the infrared spectrum of diethyl dibromomalonate reveals the following major absorption bands. The data presented below is a composite from the National Institute of Standards and Technology (NIST) IR spectrum and other literature sources.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2985 | Medium | C-H asymmetric stretching (CH₃) |

| ~2940 | Medium | C-H asymmetric stretching (CH₂) |

| ~2875 | Weak | C-H symmetric stretching (CH₃) |

| ~1758 | Strong | C=O symmetric stretching (ester) |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1445 | Medium | C-H asymmetric bending (CH₃) |

| ~1370 | Medium | C-H symmetric bending (CH₃) |

| ~1250 | Strong | C-O stretching (ester) |

| ~1025 | Strong | C-O stretching (ester) |

| ~860 | Medium | C-C stretching |

| ~690 | Medium to Weak | C-Br stretching |

Interpretation of the Spectrum

The most prominent feature in the IR spectrum of diethyl dibromomalonate is the strong absorption band observed at approximately 1758 cm⁻¹. This band is characteristic of the symmetric stretching vibration of the two ester carbonyl groups. The presence of two bromine atoms on the alpha-carbon withdraws electron density, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber compared to diethyl malonate itself.

The region between 2800 and 3000 cm⁻¹ exhibits multiple medium-intensity bands corresponding to the various C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups of the ethyl esters. The C-H bending vibrations for these groups are observed in the 1370-1465 cm⁻¹ region.

Strong absorption bands in the 1025-1250 cm⁻¹ range are attributed to the C-O stretching vibrations of the ester functional groups. The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically around 690 cm⁻¹, and may be of medium to weak intensity[1][2].

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of diethyl dibromomalonate, which is a liquid at room temperature.

Objective: To obtain the infrared spectrum of neat diethyl dibromomalonate using an Attenuated Total Reflectance (ATR) or transmission (neat liquid) sampling technique.

Materials:

-

Diethyl dibromomalonate (liquid)

-

FTIR spectrometer with a diamond or zinc selenide ATR accessory, or salt plates (e.g., NaCl or KBr) for transmission measurements.

-

Pasteur pipette or micropipette

-

Lint-free tissues

-

Appropriate solvent for cleaning (e.g., isopropanol or acetone)

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and gloves.

Procedure (ATR-FTIR):

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum:

-

Clean the ATR crystal surface carefully with a lint-free tissue lightly dampened with a volatile solvent like isopropanol.

-

Allow the crystal to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

-

-

Sample Application:

-

Place a single drop of diethyl dibromomalonate onto the center of the ATR crystal using a clean Pasteur or micropipette. Enough sample should be used to completely cover the crystal.

-

-

Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Clean the ATR crystal and press thoroughly with a solvent-dampened lint-free tissue.

-

Ensure the instrument is clean for the next user.

-

Procedure (Transmission - Neat Liquid):

-

Instrument and Sample Cell Preparation:

-

Ensure the FTIR spectrometer is ready for use.

-

Clean two salt plates (NaCl or KBr) with a dry, clean, lint-free tissue. If necessary, polish them with a suitable polishing kit.

-

-

Background Spectrum:

-

Acquire a background spectrum with the empty salt plates in the sample holder to account for any atmospheric and plate absorptions.

-

-

Sample Application:

-

Place a small drop of diethyl dibromomalonate on the surface of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

-

Spectrum Acquisition:

-

Place the "sandwich" of salt plates into the sample holder in the spectrometer.

-

Acquire the sample spectrum as described in the ATR method.

-

-

Data Processing and Analysis:

-

Process the spectrum as described above.

-

-

Cleaning:

-

Disassemble the salt plates and clean them thoroughly with a suitable volatile solvent.

-

Store the plates in a desiccator to prevent damage from moisture.

-

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the acquisition and interpretation of the IR spectrum of an unknown sample, applicable to diethyl dibromomalonate.

Caption: Workflow for IR spectral acquisition and analysis.

Signaling Pathway of IR Absorption

The interaction of infrared radiation with a molecule like diethyl dibromomalonate can be conceptualized as a signaling pathway where the absorption of energy leads to a detectable signal.

Caption: Conceptual pathway of IR absorption by a molecule.

References

Mass Spectrometry Analysis of Diethyl Dibromomalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of diethyl dibromomalonate. It covers the fundamental properties of the compound, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS), and an analysis of its electron ionization mass spectrum, including a proposed fragmentation pathway. This document is intended to serve as a valuable resource for researchers and scientists involved in the analysis and characterization of halogenated organic compounds.

Compound Profile: Diethyl Dibromomalonate

Diethyl dibromomalonate is a halogenated organic compound with the chemical formula C₇H₁₀Br₂O₄.[1] It is a dense, high-boiling point liquid at room temperature.[2][3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Diethyl Dibromomalonate

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀Br₂O₄ | [1] |

| Molecular Weight | 317.96 g/mol | [1] |

| CAS Number | 631-22-1 | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 140-143 °C at 18 mmHg | [2][3] |

| Density | 1.68 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.484 | [2][3] |

Experimental Protocol: GC-MS Analysis

The following protocol outlines a representative method for the analysis of diethyl dibromomalonate using gas chromatography coupled with mass spectrometry (GC-MS). This method is based on standard practices for the analysis of similar semi-volatile organic compounds.[4]

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of diethyl dibromomalonate in a suitable solvent, such as ethyl acetate or dichloromethane, at a concentration of 1 mg/mL.

-

Working Standards: Create a series of working standards by serially diluting the stock solution to the desired concentration range for calibration.

-

Sample Dilution: For unknown samples, dilute an accurately weighed or measured amount in the chosen solvent to bring the concentration within the calibrated range. A "dilute and shoot" approach is often sufficient for relatively clean samples.[5]

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI).

-

GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/minute.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 40-400 m/z.

The workflow for this experimental protocol is illustrated in the diagram below.

Caption: Experimental workflow for GC-MS analysis.

Mass Spectrum and Fragmentation Analysis

The electron ionization mass spectrum of diethyl dibromomalonate is characterized by the absence of a distinct molecular ion peak due to its instability under EI conditions. The fragmentation pattern is dominated by losses of bromine atoms and ethoxycarbonyl groups.

Quantitative Data: Major Fragment Ions

The major fragment ions observed in the electron ionization mass spectrum of diethyl dibromomalonate are summarized in Table 2. The data is sourced from the NIST WebBook.[6]

Table 2: Major Fragment Ions of Diethyl Dibromomalonate (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 239 | ~5 | [M - Br]⁺ |

| 211 | ~15 | [M - Br - C₂H₄]⁺ |

| 193 | ~10 | [M - Br - C₂H₄O]⁺ |

| 165 | ~20 | [M - Br - COOC₂H₅]⁺ |

| 137 | ~100 | [C(Br)COOC₂H₅]⁺ |

| 109 | ~60 | [C(Br)CO]⁺ |

| 81 | ~35 | [Br]⁺ |

| 29 | ~95 | [C₂H₅]⁺ |

Proposed Fragmentation Pathway

Upon electron ionization, diethyl dibromomalonate readily undergoes fragmentation. A plausible fragmentation pathway is initiated by the loss of a bromine atom, followed by subsequent losses of ethene, ethoxy radicals, and carbon monoxide. The base peak at m/z 137 likely corresponds to the stable [C(Br)COOC₂H₅]⁺ fragment.

The proposed fragmentation pathway is illustrated in the diagram below.

Caption: Proposed EI fragmentation of diethyl dibromomalonate.

Conclusion

This technical guide provides a framework for the mass spectrometric analysis of diethyl dibromomalonate. The provided GC-MS protocol offers a starting point for method development, and the fragmentation data serves as a reference for spectral interpretation. The inherent instability of the molecular ion under electron ionization necessitates a thorough understanding of its fragmentation pattern for accurate identification. Researchers can adapt these methodologies to suit their specific instrumentation and analytical requirements in the study of halogenated compounds.

References

A Comprehensive Technical Guide to the Safe Handling of Diethyl Dibromomalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety data and handling precautions for diethyl dibromomalonate. The information is compiled from various safety data sheets (SDS) to ensure a comprehensive understanding of the risks associated with this chemical and the necessary measures to mitigate them.

Chemical Identification and Physical Properties

Diethyl dibromomalonate is a combustible liquid that is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] It is crucial to be aware of its physical and chemical properties to handle it safely in a laboratory setting.

| Property | Value | Reference(s) |

| Molecular Formula | C7H10Br2O4 | [2] |

| Molecular Weight | 317.96 g/mol | |

| Appearance | Liquid | |

| Color | Clear, light yellow | [2] |

| Boiling Point | 140-143 °C at 18 mmHg | [2] |

| Density | 1.68 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.484 | [2] |

| Solubility | Soluble in benzene, CCl4, DMSO, THF. Does not mix well with water. | [2][3][4] |

| Storage Temperature | Store under inert gas (nitrogen or Argon) at 2-8°C. | [2] |

Toxicological Information

Diethyl dibromomalonate is classified as a hazardous substance that can cause severe skin burns and eye damage.[5] It is also a lachrymator, meaning it can irritate the eyes and cause tearing.[5][6] While specific quantitative toxicological data such as LD50 values are not extensively available in the provided search results, the qualitative hazards are well-documented.

| Hazard Type | Description | Reference(s) |

| Skin Corrosion/Irritation | Causes severe skin burns.[5] Prolonged or repeated exposure may lead to redness, swelling, and thickening of the skin.[3] | |

| Eye Damage/Irritation | Risk of serious eye damage.[3] Direct contact can produce severe chemical burns, pain, tears, and sensitivity to light.[3] | |

| Inhalation | Inhalation of vapors or mists may be extremely hazardous, potentially causing lung edema and damage to the respiratory tract.[3] Symptoms can include coughing, choking, dizziness, headache, and nausea.[3] | |

| Ingestion | Harmful if swallowed.[3] Can produce severe chemical burns in the oral cavity and gastrointestinal tract.[3] Ingestion of less than 150 grams may be fatal or cause serious health damage.[3] | |

| Developmental Toxicity | Animal studies suggest that human exposure may result in developmental toxicity.[3] Foetal abnormalities have been observed in mothers who consumed large doses of bromides during pregnancy.[3] | |

| Carcinogenicity | No components of this product present at levels greater than or equal to 0.1% are listed as a carcinogen by OSHA, IARC, or NTP.[7] |

Handling and Storage Precautions

Proper handling and storage procedures are critical to minimize the risks associated with diethyl dibromomalonate.

Handling:

-

Avoid all personal contact, including inhalation of vapors.[3]

-

Wear appropriate personal protective equipment (PPE), including chemical goggles, a full-face shield, elbow-length PVC gloves, and a PVC apron.[3]

-

When handling corrosive liquids, wear trousers or overalls outside of boots to prevent spills from entering footwear.[3]

-

Wash hands thoroughly after handling.[6]

Storage:

-

Store in original, tightly sealed containers.[3]

-

Keep in a dry, cool, and well-ventilated place.[1]

-

Avoid contamination with oxidizing agents (e.g., nitrates, oxidizing acids, chlorine bleaches) as this may result in ignition.[3]

-

Segregate from alkalis and chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates).[3]

-

Reacts with mild steel and galvanized steel/zinc, producing hydrogen gas which may form an explosive mixture with air.[3]

Emergency Procedures

In the event of exposure or a spill, immediate action is necessary.

First-Aid Measures:

| Exposure Route | First-Aid Protocol | Reference(s) |

| Eyes | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1][3] Ensure complete irrigation by occasionally lifting the upper and lower lids.[3] Seek immediate medical attention.[1] | |

| Skin | Immediately flush the body and clothes with large amounts of water, using a safety shower if available.[3] Quickly remove all contaminated clothing, including footwear.[3] Call a physician immediately.[1] | |

| Inhalation | If fumes or combustion products are inhaled, remove the person from the contaminated area to fresh air.[3] Lay the patient down and keep them warm and rested.[3] If not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the victim ingested or inhaled the substance.[1] | |

| Ingestion | For advice, contact a Poisons Information Center or a doctor at once.[3] Urgent hospital treatment is likely needed.[3] DO NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water.[6] |

Fire-Fighting Measures:

-

Use foam, dry chemical powder, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3][6][8]

-

Wear full body protective clothing with breathing apparatus.[3]

-

Combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[3]

Accidental Release Measures:

-

Minor Spills: Clean up all spills immediately.[3] Avoid breathing vapors and contact with skin and eyes.[3]

-

Major Spills: Clear the area of personnel and move upwind.[3] Alert Emergency Responders and inform them of the location and nature of the hazard.[3]

-

Soak up the spill with inert absorbent material and place it in suitable, closed containers for disposal.[1][8]

Experimental Protocols and Methodologies

The safety data provided in the SDS is based on standardized testing protocols. For instance, the selection of appropriate gloves should be based on tests conforming to relevant standards such as EN 374 in Europe or F739 in the US.[3] The suitability and durability of a glove type depend on usage, including the frequency and duration of contact, the chemical resistance of the glove material, glove thickness, and dexterity.[3] For brief contact, a glove with a protection class of 3 or higher (breakthrough time greater than 60 minutes according to EN 374) is recommended.[3]

Reactivity and Decomposition Pathway

The following diagram illustrates the key reactivity and decomposition hazards of diethyl dibromomalonate.

Caption: Reactivity and hazardous decomposition pathways for diethyl dibromomalonate.

References

- 1. fishersci.com [fishersci.com]

- 2. 631-22-1 CAS MSDS (DIETHYL DIBROMOMALONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chembk.com [chembk.com]

- 5. Diethyl bromomalonate | C7H11BrO4 | CID 69637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. fishersci.nl [fishersci.nl]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Storage and Stability of Diethyl Dibromomalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of diethyl dibromomalonate. The information is intended to support researchers, scientists, and drug development professionals in ensuring the quality and integrity of this reagent in their work.

Chemical and Physical Properties

Diethyl dibromomalonate is a dense, high-boiling liquid commonly used as a reagent in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 631-22-1 |

| Molecular Formula | C₇H₁₀Br₂O₄ |

| Molecular Weight | 317.96 g/mol |

| Appearance | Clear, light yellow liquid |

| Boiling Point | 140-143 °C at 18 mmHg |

| Density | 1.68 g/mL at 25 °C |

| Refractive Index | n20/D 1.484 |

Recommended Storage and Handling

Proper storage and handling of diethyl dibromomalonate are crucial to maintain its purity and prevent hazardous situations. The recommended storage conditions are summarized in Table 2.

| Condition | Recommendation |

| Temperature | 2-8°C |

| Atmosphere | Under an inert gas (e.g., nitrogen or argon)[1] |

| Container | Tightly sealed in a dry, well-ventilated place. Glass containers are suitable. Avoid aluminum or galvanized containers.[2] |

| Light | Store in a dark area to protect from light. |

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid contact with skin, eyes, and inhalation of vapors.

-

Ground all equipment containing the material to prevent electrostatic discharge.

-

Keep away from incompatible materials.

Stability Profile

Diethyl dibromomalonate is considered stable under the recommended storage conditions. However, it is a reactive compound and can degrade under certain conditions.

Incompatible Materials and Reactivity

Contact with incompatible materials can lead to decomposition and potentially hazardous reactions. It is crucial to avoid:

-

Strong Bases and Alkalis: Reacts with strong bases. Contact with alkaline materials can liberate heat.[2]

-

Oxidizing Agents: Avoid contamination with oxidizing agents.

-

Metals: Reacts with mild steel and galvanized steel/zinc, which may produce hydrogen gas, creating an explosion hazard.[2]

-

Acids: While stable in the presence of some acids, it can react with chemicals that are readily decomposed by acids, such as cyanides, sulfides, and carbonates.[2]

Decomposition

Upon decomposition, particularly at elevated temperatures, diethyl dibromomalonate can release hazardous substances.

-

Hazardous Decomposition Products: These include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.

-

Thermal Decomposition: When heated to decomposition, it can emit acrid smoke and irritating fumes.[3]

Experimental Protocols for Stability Assessment

Proposed HPLC Method for Purity and Degradation Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the purity of diethyl dibromomalonate and detecting the formation of non-volatile degradation products.

Objective: To develop a stability-indicating HPLC method for the quantitative analysis of diethyl dibromomalonate.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Diethyl dibromomalonate reference standard

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Sample Preparation:

-

Prepare a stock solution of the diethyl dibromomalonate reference standard at a concentration of 1 mg/mL in the mobile phase.

-

Prepare samples for analysis by dissolving them in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the sample can be calculated based on the area percentage of the main peak in the chromatogram. The appearance of new peaks would indicate degradation products.

Proposed GC-MS Method for Volatile Impurities and Decomposition Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile impurities and decomposition products.

Objective: To identify potential volatile degradation products of diethyl dibromomalonate.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer

-

A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

| Parameter | Condition |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injection Mode | Split (e.g., 50:1) |

MS Conditions:

| Parameter | Condition |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | 40-400 m/z |

Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) before injection.

Visualizations

Logical Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a stability study on diethyl dibromomalonate.

Caption: A logical workflow for a comprehensive stability study of diethyl dibromomalonate.

Factors Influencing Diethyl Dibromomalonate Stability

The stability of diethyl dibromomalonate is influenced by several external factors, as depicted in the diagram below.

Caption: Key environmental and chemical factors that can negatively impact the stability of diethyl dibromomalonate.

References

The Formation of Diethyl Dibromomalonate: A Technical Guide to the Reaction Mechanism and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism for the formation of diethyl dibromomalonate, a valuable reagent in organic synthesis. The document details the underlying principles of the reaction, including the crucial role of enolate intermediates. Furthermore, it presents a collation of experimental protocols and quantitative data to facilitate the practical application of this synthesis. The guide is designed to be a key resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth insights into the preparation of this important chemical building block.

Introduction

Diethyl dibromomalonate is a key synthetic intermediate, frequently employed in the synthesis of a variety of organic compounds, including pharmaceuticals and other fine chemicals. Its utility stems from the presence of two bromine atoms on the alpha-carbon, which can be readily displaced by nucleophiles, and the two ester functionalities that can be further manipulated. A thorough understanding of its formation is therefore of significant importance for chemists in both academic and industrial settings. This guide will explore the reaction mechanism, provide detailed experimental procedures, and present relevant quantitative data.

The Reaction Mechanism: A Stepwise Bromination

The formation of diethyl dibromomalonate from diethyl malonate is not a single-step reaction but rather a sequential process involving the formation of an intermediate, diethyl bromomalonate. The overall transformation is an alpha-halogenation of a carbonyl compound, a classic reaction in organic chemistry.

The reaction proceeds via the formation of an enolate ion. The methylene protons (the two hydrogens on the carbon between the two carbonyl groups) of diethyl malonate are significantly acidic (pKa ≈ 13) due to the electron-withdrawing effect of the two adjacent ester groups. This acidity allows for the facile deprotonation by a suitable base, or for the formation of an enol under acidic conditions, to generate a nucleophilic enolate.

The reaction with bromine, an electrophile, then proceeds in two distinct stages:

-

First Bromination: The enolate of diethyl malonate attacks a molecule of bromine, displacing a bromide ion and forming diethyl bromomalonate.

-

Second Bromination: The remaining alpha-proton on diethyl bromomalonate is also acidic, allowing for the formation of a second enolate, which then reacts with another molecule of bromine to yield the final product, diethyl dibromomalonate.

The following diagram illustrates the logical progression of this reaction.

Detailed Mechanism of the First Bromination

The first bromination can be initiated under either basic or acidic conditions, though the reaction with elemental bromine is often carried out without the addition of a strong base. The enol form of diethyl malonate is the reactive species in the absence of a strong base.

The detailed mechanism is as follows:

-

Enol Formation: Diethyl malonate is in equilibrium with its enol tautomer.

-

Electrophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂). This leads to the formation of a resonance-stabilized carbocation intermediate and a bromide ion.

-

Deprotonation: A base (which can be the bromide ion or another molecule of diethyl malonate) removes the proton from the hydroxyl group of the intermediate to regenerate the carbonyl group and form diethyl bromomalonate and HBr.

The following diagram outlines this mechanistic pathway.

Detailed Mechanism of the Second Bromination

The second bromination follows a similar mechanistic pathway to the first. The remaining alpha-proton on diethyl bromomalonate is still acidic and can be removed to form an enolate. This enolate then reacts with a second equivalent of bromine.

The mechanism is as follows:

-

Enolate Formation: Diethyl bromomalonate loses its remaining alpha-proton to form a new enolate intermediate.

-

Nucleophilic Attack: This enolate attacks a second molecule of bromine.

-

Product Formation: The final product, diethyl dibromomalonate, is formed along with another molecule of HBr.

Experimental Protocols

The synthesis of diethyl dibromomalonate can be achieved by the direct bromination of diethyl malonate. The following protocol is adapted from established procedures and aims to provide a clear and reproducible method.

Synthesis of Diethyl Dibromomalonate from Diethyl Malonate

This procedure is based on the method for the preparation of diethyl bromomalonate, with the understanding that using a larger excess of bromine and ensuring the reaction goes to completion will favor the formation of the dibrominated product.

Materials:

-

Diethyl malonate

-

Bromine

-

Carbon tetrachloride (or another suitable inert solvent)

-

5% Sodium carbonate solution

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, place diethyl malonate (1 mole) and carbon tetrachloride.

-

From the dropping funnel, add bromine (at least 2 moles, a slight excess is recommended to ensure complete dibromination) dropwise to the stirred solution. The rate of addition should be controlled to maintain a gentle reflux. The reaction is exothermic and may require initial gentle warming to start.

-

After the addition is complete, continue to reflux the mixture until the evolution of hydrogen bromide gas ceases. This indicates the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a 5% sodium carbonate solution to remove any unreacted bromine and HBr, followed by washing with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation.

-

The crude diethyl dibromomalonate can be purified by vacuum distillation. The fraction boiling at a higher temperature than diethyl bromomalonate is collected.

The following diagram outlines the general experimental workflow.

Quantitative Data

The following tables summarize key quantitative data for the reactants and products involved in the synthesis of diethyl dibromomalonate.

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 | 1.055 |

| Bromine | Br₂ | 159.808 | 58.8 | 3.1028 |

| Diethyl Bromomalonate | C₇H₁₁BrO₄ | 239.06 | 121-125 / 16 mmHg | 1.493 |

| Diethyl Dibromomalonate | C₇H₁₀Br₂O₄ | 317.96 | 140-143 / 18 mmHg | 1.68 |

Table 2: Spectroscopic Data for Diethyl Dibromomalonate

| Spectroscopic Technique | Key Data Points |

| Infrared (IR) Spectroscopy | Strong C=O stretching vibration around 1740-1760 cm⁻¹ |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and characteristic isotopic pattern for two bromine atoms. |

| ¹H NMR Spectroscopy | Absence of a signal in the α-proton region (around 3.5-4.0 ppm). Quartet for the -OCH₂- protons and a triplet for the -CH₃ protons. |

| ¹³C NMR Spectroscopy | Signal for the quaternary α-carbon, carbonyl carbons, and the ethoxy group carbons. |

Conclusion

The formation of diethyl dibromomalonate is a fundamental and synthetically useful reaction. A thorough understanding of its stepwise mechanism, proceeding through an enolate intermediate, is crucial for optimizing reaction conditions and achieving high yields. The provided experimental protocol, along with the summarized quantitative and spectroscopic data, serves as a valuable resource for chemists engaged in the synthesis of complex organic molecules. This guide aims to empower researchers and professionals in the pharmaceutical and chemical industries to effectively utilize this important chemical transformation in their work.

Solubility of Diethyl dibromomalonate in organic solvents

An In-depth Technical Guide to the Solubility of Diethyl Dibromomalonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl dibromomalonate in various organic solvents. Diethyl dibromomalonate is a crucial reagent in organic synthesis, particularly in the formation of cyclopropane rings and as a precursor for various heterocyclic compounds utilized in drug discovery and development. A thorough understanding of its solubility is paramount for its effective use in reaction chemistry, purification processes, and formulation studies. This document consolidates available qualitative solubility data, outlines general experimental protocols for solubility determination, and presents key physical properties.

Introduction

Diethyl dibromomalonate (CAS No. 631-22-1) is a halogenated organic compound with the chemical formula C₇H₁₀Br₂O₄.[1] Its utility as a synthetic intermediate is well-established; however, detailed quantitative solubility data in common organic solvents is not extensively documented in publicly available literature. This guide aims to bridge this gap by providing qualitative solubility information and standardized methodologies for its empirical determination. The proper choice of solvent is critical for optimizing reaction yields, controlling reaction kinetics, and facilitating product isolation and purification.

Physicochemical Properties of Diethyl Dibromomalonate

A summary of the key physical and chemical properties of diethyl dibromomalonate is presented in Table 1. These properties are essential for handling, storage, and for understanding its behavior in different solvent systems.

Table 1: Physicochemical Properties of Diethyl Dibromomalonate

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀Br₂O₄ | [1] |

| Molecular Weight | 317.96 g/mol | [1] |

| Appearance | Clear, light yellow liquid | [2] |

| Density | 1.68 g/mL at 25 °C | [3] |

| Boiling Point | 140-143 °C at 18 mmHg | [3] |

| Refractive Index | n20/D 1.484 | [3] |

| CAS Number | 631-22-1 | [1] |

Solubility of Diethyl Dibromomalonate in Organic Solvents

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for diethyl dibromomalonate is scarce in the literature, qualitative descriptions indicate its solubility in a range of common organic solvents. This is consistent with the general principle that "like dissolves like," where a moderately polar organic compound such as diethyl dibromomalonate is expected to be soluble in other organic solvents.

Table 2: Qualitative Solubility of Diethyl Dibromomalonate and Related Compounds in Organic Solvents

| Solvent | Diethyl Dibromomalonate | Diethyl Bromomalonate | Diethyl Ethylmalonate |

| Benzene | Soluble[2] | Very Soluble[4] | - |

| Carbon Tetrachloride | Soluble[2] | - | - |

| Dimethyl Sulfoxide (DMSO) | Soluble[2] | - | - |

| Tetrahydrofuran (THF) | Soluble[2] | - | - |

| Chloroform | - | Soluble[5][6] | Soluble[7] |

| Hexanes | - | Soluble[6] | - |

| Ethanol | - | Highly Soluble[8] | Soluble[7] |

| Acetone | - | Highly Soluble[8] | Soluble[7] |

| Water | Does not mix well | Slightly Soluble[8] | Limited Solubility[7] |

Note: The solubility of related malonate esters is included to provide further insight into the expected behavior of diethyl dibromomalonate.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of a liquid compound like diethyl dibromomalonate in an organic solvent. This method, often referred to as the shake-flask method, is a standard approach for generating solubility data.[9]

4.1. Materials and Equipment

-

Diethyl dibromomalonate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Micropipettes

-

Centrifuge (optional)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of diethyl dibromomalonate to a known volume of the selected organic solvent in a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for several hours to allow the undissolved diethyl dibromomalonate to settle.

-

If necessary, centrifuge the vials at a low speed to facilitate the separation of the undissolved solute.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a micropipette.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of diethyl dibromomalonate.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in g/100 mL, mg/mL, or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a compound like diethyl dibromomalonate in a research and development setting.

Caption: Logical workflow for solubility assessment of a chemical compound.

Conclusion

While quantitative solubility data for diethyl dibromomalonate remains a gap in the scientific literature, qualitative evidence and the properties of structurally similar compounds strongly suggest its solubility in a wide array of common organic solvents. For applications requiring precise solubility values, the provided experimental protocol offers a robust methodology for their determination. The logical workflow presented can guide researchers in systematically selecting an appropriate solvent for their specific needs, thereby optimizing experimental outcomes in synthesis, purification, and formulation.

References

- 1. Diethyl dibromomalonate [webbook.nist.gov]

- 2. 631-22-1 CAS MSDS (DIETHYL DIBROMOMALONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. DIETHYL DIBROMOMALONATE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DIETHYL BROMOMALONATE | 685-87-0 [chemicalbook.com]

- 6. 685-87-0 CAS MSDS (DIETHYL BROMOMALONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. sonalplasrubind.com [sonalplasrubind.com]

- 9. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols: Diethyl Dibromomalonate in Cyclopropanation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropane rings are a pivotal structural motif in a myriad of natural products, pharmaceuticals, and agrochemicals. Their inherent ring strain and unique electronic properties confer significant biological activity and render them versatile intermediates for further synthetic transformations. The construction of these three-membered rings is a central focus in synthetic organic chemistry. Diethyl dibromomalonate, and its monobrominated analog, are potent reagents for the synthesis of highly functionalized cyclopropanes, particularly through the Michael-Initiated Ring Closure (MIRC) reaction. These application notes provide a comprehensive overview of the use of brominated diethyl malonates in cyclopropanation, with a focus on detailed protocols, reaction mechanisms, and applications in drug development.

Core Application: Michael-Initiated Ring Closure (MIRC) Reaction

The MIRC reaction is a powerful and widely utilized method for the diastereoselective and enantioselective synthesis of cyclopropanes. This tandem reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated acceptor, followed by an intramolecular nucleophilic substitution to form the three-membered ring. In the context of this document, the nucleophile is a carbanion derived from a brominated diethyl malonate.

The general mechanism involves the deprotonation of the bromomalonate ester by a base to form a stabilized enolate. This enolate then undergoes a Michael (1,4-conjugate) addition to an electron-deficient alkene (e.g., an α,β-unsaturated aldehyde, ketone, ester, or nitroalkene). The resulting intermediate is a new enolate which then undergoes an intramolecular S(_N)2 reaction, with the enolate attacking the carbon bearing the bromine atom, displacing the bromide and forming the cyclopropane ring.[1][2][3]

It is important to note that while diethyl bromomalonate is extensively used in MIRC reactions, the direct application of diethyl dibromomalonate is less commonly reported. However, diethyl dibromomalonate can be considered a precursor to the active bromomalonate nucleophile. In the presence of a suitable base, one of the bromine atoms can be displaced or the compound can be deprotonated to form a brominated carbanion, which can then initiate the MIRC cascade. For the purpose of these notes, we will focus on the well-documented protocols for diethyl bromomalonate and provide a theoretical protocol for the application of diethyl dibromomalonate.

Quantitative Data Summary

The following tables summarize the quantitative data for the MIRC reaction of brominated malonates with various electron-deficient alkenes, showcasing the yields and stereoselectivities achieved under different catalytic systems.

Table 1: Enantioselective MIRC Cyclopropanation of α,β-Unsaturated Aldehydes with Diethyl Bromomalonate

| Entry | Aldehyde Substrate | Catalyst | Base | Yield (%) | dr | ee (%) | Reference |

| 1 | Cinnamaldehyde | O-TMS-diarylprolinol | - | 95 | >20:1 | 99 | [4] |

| 2 | (E)-3-(4-Nitrophenyl)acrylaldehyde | Chiral Pyrrolidine | 2,6-Lutidine | 85 | >20:1 | 98 | [1] |

| 3 | (E)-3-Phenylbut-2-enal | Chiral Pyrrolidine | 2,6-Lutidine | 81 | >20:1 | 97 | [4] |

| 4 | (E)-3-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)acrylaldehyde | Chiral Pyrrolidine | - | 68 | >30:1 | - | [3] |

Table 2: Enantioselective MIRC Cyclopropanation of Nitroalkenes with Dimethyl Bromomalonate

| Entry | Nitroalkene Substrate | Catalyst | Base | Yield (%) | dr | ee (%) | Reference |

| 1 | β-Nitrostyrene | 6'-Demethyl quinine | DABCO | 78 | >99:1 | >99 | [1][2] |

| 2 | (E)-1-(2-Nitrostyryl)benzene | 6'-Demethyl quinine | DABCO | 75 | >99:1 | >99 | [1][2] |

| 3 | (E)-1-Nitro-2-(p-tolyl)ethene | 6'-Demethyl quinine | DABCO | 72 | >99:1 | >99 | [1][2] |

Table 3: Diastereoselective MIRC Cyclopropanation of Chalcones with Diethyl Bromomalonate

| Entry | Chalcone Substrate | Catalyst | Base | Yield (%) | dr | ee (%) | Reference |

| 1 | Chalcone | Chiral Crown Ether | K₂CO₃ | 92 | trans | 99 | [4] |

| 2 | 4-Methylchalcone | Chiral Crown Ether | K₂CO₃ | 88 | trans | 98 | [4] |

| 3 | 4-Chlorochalcone | Chiral Crown Ether | K₂CO₃ | 95 | trans | 99 | [4] |

Experimental Protocols

Protocol 1: Organocatalyzed Enantioselective Cyclopropanation of Cinnamaldehyde with Diethyl Bromomalonate

This protocol is adapted from the work of Uria et al. and is a representative example of an organocatalyzed MIRC reaction.[4]

Materials:

-

Cinnamaldehyde

-

Diethyl bromomalonate

-

O-TMS-diarylprolinol catalyst

-

Water (deionized)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a stirred solution of the O-TMS-diarylprolinol catalyst (0.1 mmol) in water (1.0 mL) is added cinnamaldehyde (1.0 mmol).

-

Diethyl bromomalonate (1.2 mmol) is then added to the mixture.

-

The reaction is stirred vigorously at room temperature for 24-48 hours, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is extracted with dichloromethane (3 x 10 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired cyclopropane derivative.

Protocol 2: Proposed Protocol for the Cyclopropanation of an α,β-Unsaturated Ketone with Diethyl Dibromomalonate

This is a hypothetical protocol based on the principles of the MIRC reaction. The key step is the in-situ formation of the bromomalonate enolate from the dibromo precursor. A non-nucleophilic base is proposed to avoid side reactions.

Materials:

-

Chalcone (or other α,β-unsaturated ketone)

-

Diethyl dibromomalonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable non-nucleophilic base (e.g., DBU)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF (20 mL) and sodium hydride (1.1 mmol, washed with anhydrous hexane to remove mineral oil).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl dibromomalonate (1.0 mmol) in anhydrous THF (5 mL) to the stirred suspension.

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the bromomalonate enolate.

-

Add a solution of the α,β-unsaturated ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the cyclopropane product.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the signaling pathway of the MIRC reaction and a typical experimental workflow.

Caption: Mechanism of the Michael-Initiated Ring Closure (MIRC) reaction.